Structural and Physicochemical Differentiation from Unsubstituted [1,4'-Bipiperidine]-4-carbonitrile (CAS 930604-25-4)
CAS 84254-97-7 differs from the unsubstituted scaffold [1,4'-bipiperidine]-4-carbonitrile (CAS 930604-25-4) by the presence of an N-benzyl substituent. The benzyl group increases molecular weight by approximately 46% (283.41 vs. 193.29 g/mol) and substantially alters physicochemical properties. [1] This structural differentiation is non-trivial for applications requiring specific lipophilicity profiles or steric bulk at the N1' position. [2]
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW 283.41 g/mol; C18H25N3; contains N-benzyl substituent at 1' position |
| Comparator Or Baseline | CAS 930604-25-4: MW 193.29 g/mol; C11H19N3; no substituent at N1' position |
| Quantified Difference | ΔMW = +90.12 g/mol (+46.6% increase); difference of 7 carbon atoms and 6 hydrogen atoms attributable to the benzyl group |
| Conditions | Calculated molecular properties; CAS registry data comparison |
Why This Matters
The benzyl group fundamentally alters lipophilicity, steric bulk, and molecular recognition properties, disqualifying the unsubstituted analog as a surrogate in any application where N1' substitution is required for target binding, chromatographic retention, or synthetic pathway fidelity.
- [1] CAS Common Chemistry. Comparative data: CAS 84254-97-7 (C18H25N3, MW 283.41) vs. CAS 930604-25-4 (C11H19N3, MW 193.29). View Source
- [2] PubChem. [1,4'-Bipiperidine]-4-carbonitrile. Computed physicochemical properties. View Source
